4-Chloro-3-(trifluoromethylthio)benzyl bromide
Overview
Description
4-Chloro-3-(trifluoromethylthio)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3S. It is a derivative of benzyl bromide, where the benzyl group is substituted with a chlorine atom at the 4-position and a trifluoromethylthio group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethylthio)benzyl bromide typically involves the bromination of 4-Chloro-3-(trifluoromethylthio)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the benzylic position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(trifluoromethylthio)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Scientific Research Applications
4-Chloro-3-(trifluoromethylthio)benzyl bromide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(trifluoromethylthio)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The trifluoromethylthio group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethylthio)benzyl bromide can be compared with other similar compounds, such as:
4-Chlorobenzyl bromide: Lacks the trifluoromethylthio group, making it less electron-withdrawing and potentially less reactive in certain reactions.
3-(Trifluoromethylthio)benzyl bromide: Lacks the chlorine atom, which can affect its reactivity and selectivity in chemical reactions.
4-Bromomethyl-1-chloro-2-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3S/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIMMRPSWRLACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)SC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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